molecular formula C32H45ClN2O2RhS B570737 [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2 CAS No. 219944-99-7

[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2

Cat. No.: B570737
CAS No.: 219944-99-7
M. Wt: 660.139
InChI Key: YLCLYZZZTCWCEJ-GOPWMECQSA-M
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Description

[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] is a complex organometallic compound. This compound is notable for its unique structural features, which include a coordination complex involving a transition metal center. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] typically involves the following steps:

    Formation of the Ligand: The ligand, [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN], is synthesized through a series of organic reactions, including amination and sulfonation.

    Coordination to the Metal Center: The ligand is then coordinated to a transition metal, such as ruthenium or rhodium, under inert atmosphere conditions. This step often requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may involve heating to facilitate the reaction.

    Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Ligand Synthesis: The ligand synthesis is scaled up using batch or continuous flow reactors.

    Metal Coordination: The coordination step is optimized for large-scale production, often using automated systems to control reaction conditions.

    Purification and Quality Control: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Phosphines, amines; reactions may require catalysts and are often conducted under inert atmospheres.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with changes in oxidation state of the metal center.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2] involves:

    Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2]ruthenium
  • This compound]palladium

Uniqueness

The uniqueness of this compound] lies in its specific ligand structure and the resulting electronic and steric properties, which can significantly influence its reactivity and selectivity in various chemical reactions.

Properties

CAS No.

219944-99-7

Molecular Formula

C32H45ClN2O2RhS

Molecular Weight

660.139

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride

InChI

InChI=1S/C21H21N2O2S.C10H20.CH4.ClH.Rh/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-6-7(2)9(4)10(5)8(6)3;;;/h2-15,20-21H,22H2,1H3;6-10H,1-5H3;1H4;1H;/q-1;;;;+2/p-1/t20-,21-;;;;/m0..../s1

InChI Key

YLCLYZZZTCWCEJ-GOPWMECQSA-M

SMILES

C.CC1C(C(C(C1C)C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Rh+2]

Origin of Product

United States

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